molecular formula C14H16N2O2S B5783299 N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide

N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B5783299
M. Wt: 276.36 g/mol
InChI Key: VLFFFVDXAWBIDV-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an amino group, a methyl group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-amino-2-methylbenzenesulfonamide with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a potential drug candidate for the treatment of bacterial infections and other diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-2-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.

    (4-amino-2-methylphenyl)methanol: Contains a hydroxyl group instead of a sulfonamide group.

Uniqueness

N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide is unique due to its combination of an amino group, a methyl group, and a sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-3-6-13(7-4-10)19(17,18)16-14-8-5-12(15)9-11(14)2/h3-9,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFFFVDXAWBIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

30.6g (0.6 mole) of 4-(N-p-toluenesulfonyl)amino-3-methyl-nitrobenzene 1g of fresh-developed Raney nickel and 60ml of tetrahydrofuran were charged into an autoclave and the autoclave was pressurized to 60kg/cm2 with hydrogen. The reaction was carried out at 50° to 100° C while stirring. After completion of the reaction, the Raney nickel was removed from the reaction solution and the tetrahydrofuran was distilled out to obtain brown 4-(N-p-toluenesulfonyl)amino-3-methylaniline. The product was recrystallized from ethyl acetate to obtain 24g of yellow-brown crystals.
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